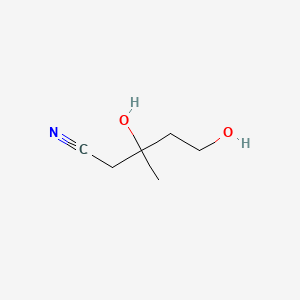
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 6-position, and an acetonitrile group at the 2-position of the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. One common method involves the reaction of 6-methoxypyridine with bromine in the presence of a suitable catalyst to yield 5-bromo-6-methoxypyridine. This intermediate is then reacted with acetonitrile under specific conditions to form the final product .
Industrial Production Methods
Industrial production of 2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile may involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield . The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring influence its reactivity and binding affinity to various biological targets . The acetonitrile group may also play a role in its interaction with enzymes and receptors, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile: Similar structure but with a chlorine atom instead of a methoxy group.
2-(5-Bromo-6-methylpyridin-2-yl)acetonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds . The methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties .
Propriétés
Numéro CAS |
1206775-56-5 |
|---|---|
Formule moléculaire |
C8H7BrN2O |
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
2-(5-bromo-6-methoxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7(9)3-2-6(11-8)4-5-10/h2-3H,4H2,1H3 |
Clé InChI |
AKNKBQHMTURBCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)

![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)
![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline](/img/structure/B12093650.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)



